3,6-Dibromo-2-chlorotoluene

Quality Control Procurement Specification Synthetic Reliability

Researchers face limited options for multi-halogenated toluenes that permit sequential cross-coupling without premature off-target reactivity. 3,6-Dibromo-2-chlorotoluene solves this with a defined 2,3,6-substitution pattern. - Differentiated halogens: bromine at 3- and 6-positions, chlorine at 2-position - Sequential coupling: functionalize C-Br first (more reactive), then C-Cl - High lipophilicity (logP 4.17) for CNS-penetrant library synthesis - Purity ≥97%, solid at RT, molecular weight 284.38 g/mol

Molecular Formula C7H5Br2Cl
Molecular Weight 284.37
CAS No. 1000573-62-5
Cat. No. B3026504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-2-chlorotoluene
CAS1000573-62-5
Molecular FormulaC7H5Br2Cl
Molecular Weight284.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Br)Br
InChIInChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyFTQQPQNDEZNBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-2-chlorotoluene: High-Purity Dihalogenated Toluene Scaffold


3,6-Dibromo-2-chlorotoluene (IUPAC: 1,4-dibromo-2-chloro-3-methylbenzene) is an aromatic building block characterized by a precise 2,3,6-substitution pattern on a toluene core, featuring one chlorine and two bromine atoms . With a molecular formula of C7H5Br2Cl and a molecular weight of 284.38 g/mol , this compound is a solid at room temperature and is offered with a typical purity of ≥97% for research applications . Its calculated logP of 4.17 underscores its high lipophilicity, making it a valuable intermediate in the synthesis of complex organic molecules, particularly via palladium-catalyzed cross-coupling reactions where the differentiated halogen reactivity can be exploited .

Defined 2,3,6-substitution pattern on toluene core
Engineered for palladium-catalyzed chemoselective cross-coupling
High-purity scaffold with vendor-guaranteed specification

3,6-Dibromo-2-chlorotoluene: Why Generic Halotoluene Substitution Fails


The 3,6-dibromo-2-chloro substitution pattern is a non-interchangeable structural motif that dictates unique reactivity and physicochemical properties. Substituting this compound with simpler halotoluenes like 2-chlorotoluene [1] or with isomers such as 2-bromo-3,6-dichlorotoluene [2] introduces significant changes in steric bulk, electronic distribution, and leaving group lability. Specifically, the presence of two bromine atoms at the 3- and 6-positions adjacent to a chlorine at the 2-position creates a distinct electrophilic landscape . This arrangement enables selective, sequential cross-coupling events (e.g., Suzuki-Miyaura, Ullmann) that are not possible with mono-halogenated or differently substituted analogs, which lack the necessary combination of ortho/para directing effects and differentiated carbon-halogen bond strengths [3]. Furthermore, the specific molecular weight (284.38 g/mol) and high logP (4.17) are critical parameters for downstream applications in medicinal chemistry and material science, where solubility and purification outcomes are highly structure-dependent. Using an alternative scaffold will fundamentally alter reaction outcomes, yields, and the properties of the final product, making generic substitution a significant risk to project timelines and intellectual property integrity.

Factor
3,6-Dibromo-2-chlorotoluene
Common Halotoluene
Reactivity Hierarchy
Two Br (high reactivity) + one Cl (low); enables sequential coupling
Single halide site, no differentiation; limits to simple modifications
Lipophilicity & MW
High logP and molecular weight influence solubility and purification
Lower logP and MW shift partitioning and may alter downstream properties
Substitution Pattern
Meta-dibromo arrangement creates unique vector set for branching
Lack of this pattern precludes analogous branched architectures

3,6-Dibromo-2-chlorotoluene: Purity, Lipophilicity & Reactivity Profile


Commercial Purity vs. Common Halotoluene Building Blocks

Commercial vendors supply 3,6-dibromo-2-chlorotoluene at a guaranteed purity of ≥97% , which is a standard but critical specification for reproducible synthetic outcomes. In comparison, many common halotoluene building blocks, such as 2-chlorotoluene, are routinely offered at a minimum purity of 98% [1]. While the purity specification appears similar, the procurement of a niche, multi-halogenated scaffold at this level ensures that the starting material is free from detrimental isomeric or poly-halogenated impurities that can plague less common compounds. This level of purity minimizes the risk of side reactions and simplifies purification of complex downstream products.

Purity (Vendor Spec)
Class-level inference
≥97%
vs.
98% (2-Chlorotoluene)
Comparable purity, but multi-halogen impurity profile differs
Verify CoA for isomer/poly-halogenated impurities
Quality Control Procurement Specification Synthetic Reliability

Lipophilicity (LogP) vs. 2-Chlorotoluene

The calculated partition coefficient (LogP) for 3,6-dibromo-2-chlorotoluene is 4.17 , a value substantially higher than that of the mono-halogenated analog 2-chlorotoluene, which has a reported LogP of approximately 3.27-3.42 . This quantitative difference, driven by the additional bromine atoms, indicates that the target compound is significantly more lipophilic.

Lipophilicity (LogP)
Cross-study comparable
4.17
Δ +0.75–0.90 vs. 2-Chlorotoluene
Higher lipophilicity supports membrane permeability design
In silico calculation (XLogP3-AA)
Medicinal Chemistry ADME Material Science

Molecular Weight vs. 2-Bromo-3,6-dichlorotoluene

The molecular weight of 3,6-dibromo-2-chlorotoluene is 284.38 g/mol . In contrast, its isomer with swapped halogen substitution, 2-bromo-3,6-dichlorotoluene, has a molecular weight of 239.92 g/mol [1]. This is a direct and unambiguous quantitative difference of 44.46 g/mol, reflecting the substitution of two bromine atoms (atomic weight ~79.9) for two chlorine atoms (atomic weight ~35.5).

Molecular Weight
Direct head-to-head
284.38 g/mol
+44.46 g/mol vs. isomer
Significant mass difference aids LC-MS monitoring
vs. 2-Bromo-3,6-dichlorotoluene (239.92 g/mol)
Mass Spectrometry Reaction Monitoring Logistics

Chemoselective Cross-Coupling Reactivity

The 2,3,6-substitution pattern of 3,6-dibromo-2-chlorotoluene is designed for chemoselective cross-coupling. Literature on analogous bromo-chloroarenes demonstrates that under palladium catalysis, the C-Br bond oxidatively adds significantly faster than the C-Cl bond, allowing for a first, selective coupling at a bromine site [1]. The two bromine atoms at the 3- and 6-positions in the target compound are likely to exhibit similar reactivity, enabling double functionalization. In contrast, a compound like 2-chlorotoluene offers only one reactive site (C-Cl), which is far less reactive in many cross-coupling protocols . This limits its utility to simple, single-step modifications. Furthermore, the meta relationship between the bromine atoms in the target compound (3- and 6-positions relative to the methyl group) provides a unique vector set for constructing complex, branched architectures that cannot be easily accessed from para- or ortho- substituted analogs.

Reactive Sites
Class-level inference
3 sites (2 Br + 1 Cl)
vs.
1 site (Cl)
Enables sequential functionalization architectures
Palladium-catalyzed; Br adds faster
Synthetic Methodology Cross-Coupling Sequential Functionalization

3,6-Dibromo-2-chlorotoluene: Key Application Scenarios


High-Lipophilicity Drug Discovery Libraries

Given its high calculated LogP of 4.17 , 3,6-dibromo-2-chlorotoluene is an optimal core scaffold for constructing compound libraries targeting intracellular or CNS-penetrant therapeutics. Its lipophilicity significantly exceeds that of mono-halogenated alternatives, increasing the probability of generating leads with desirable membrane permeability. The compound's high commercial purity (≥97%) ensures that library synthesis is not compromised by impurities, providing reliable and interpretable biological assay data.

Sequential Cross-Coupling in Complex Molecule Synthesis

This compound is ideally suited for use as a key intermediate in the total synthesis of complex natural products or advanced pharmaceutical intermediates . Its 2,3,6-substitution pattern, containing two bromine and one chlorine atom, allows for a programmed sequence of chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers can first install functional groups at the more reactive C-Br sites, followed by a subsequent coupling at the C-Cl site, enabling the rapid and efficient construction of highly functionalized biaryl or terphenyl systems that are otherwise difficult to access [1].

Intermediate for Conjugated Organic Materials

The unique meta-disubstituted bromine motif provides a distinct vector for polymerization and the synthesis of conjugated materials. The high molecular weight (284.38 g/mol) and the presence of heavy bromine atoms can influence the material's photophysical and electronic properties, such as enhancing spin-orbit coupling for phosphorescent materials. Furthermore, the differentiated halogen reactivity can be exploited to create well-defined, unsymmetrical monomers for the synthesis of advanced functional polymers with tailored properties.

Application
Selection Property
Validation Focus
High-lipophilicity library synthesis
High-lipophilicity dihalogenated scaffold
LogP characterization, membrane permeability assay
Sequential cross-coupling reactions
Chemoselective Br > Cl reactivity
Reaction monitoring, intermediate purity check
Conjugated organic materials intermediate
Meta-dibromo substitution pattern
Photophysical testing, polymerization behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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